5-Fluoro-1-benzothiophene-2-carbohydrazide
Description
Structure
2D Structure
Properties
IUPAC Name |
5-fluoro-1-benzothiophene-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2OS/c10-6-1-2-7-5(3-6)4-8(14-7)9(13)12-11/h1-4H,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLAXMOEOLBVHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(S2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The synthesis of 5-fluoro-1-benzothiophene-2-carbohydrazide generally follows these key stages:
Stage 1: Introduction of the Fluorine Substituent
Fluorination is typically performed on benzothiophene or its derivatives to selectively introduce a fluorine atom at the 5-position. This is commonly achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or other halogenation reagents under controlled conditions.Stage 2: Introduction of the Carbonyl Group (Formylation or Carboxylation)
The fluorinated benzothiophene is then functionalized at the 2-position to introduce either an aldehyde group (carbaldehyde) or a carboxylic acid group (carboxylic acid).- Formylation is typically performed using the Vilsmeier-Haack reaction, involving phosphorus oxychloride (POCl3) and dimethylformamide (DMF), which selectively formylates the 2-position of the benzothiophene ring.
- Carboxylation can be performed either by direct carboxylation of fluorinated benzothiophene derivatives or via multi-step construction of the benzothiophene skeleton with subsequent introduction of the carboxyl group using catalysts and specific reaction conditions.
Stage 3: Conversion to Carbohydrazide
The aldehyde or carboxylic acid intermediate is then reacted with hydrazine hydrate or hydrazine derivatives to form the carbohydrazide group (-CONHNH2). This step typically involves nucleophilic addition of hydrazine to the carbonyl carbon, followed by isolation and purification.
Detailed Preparation Procedures
| Step | Reaction | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Fluorination of benzothiophene | N-fluorobenzenesulfonimide (NFSI), mild heating or room temperature | Selective fluorination at 5-position; control of regioselectivity critical |
| 2a | Formylation of 5-fluorobenzothiophene | Vilsmeier-Haack reagent (POCl3 + DMF), 0–80°C | Introduces aldehyde group at 2-position; reaction monitored by TLC/HPLC |
| 2b | Carboxylation of 5-fluorobenzothiophene | Catalytic carboxylation under CO2 atmosphere or multi-step synthesis | Requires catalyst and optimized conditions for regioselectivity |
| 3 | Conversion to carbohydrazide | Hydrazine hydrate, reflux in ethanol or suitable solvent | Nucleophilic addition forming carbohydrazide; purification by recrystallization or chromatography |
Research Findings and Optimization
Fluorination : The use of NFSI provides a mild and selective fluorination method, minimizing side reactions and over-fluorination. Reaction temperature and solvent choice significantly affect yield and purity.
Formylation : The Vilsmeier-Haack reaction is the preferred method for introducing the aldehyde group with good regioselectivity at the 2-position. Maintaining anhydrous conditions and controlling temperature prevents side reactions such as over-chlorination or polymerization.
Carboxylation : Direct carboxylation methods require catalysts and controlled CO2 pressure; alternatively, multi-step synthesis starting from aromatic hydrocarbons and sulfur compounds allows construction of the benzothiophene ring with subsequent functional group introduction.
Carbohydrazide Formation : Reaction with hydrazine hydrate is typically performed under reflux conditions. Excess hydrazine ensures complete conversion, while purification steps such as silica gel column chromatography or recrystallization improve product purity.
Data Table: Key Parameters and Yields
| Synthetic Step | Typical Conditions | Yield (%) | Purification Method | Remarks |
|---|---|---|---|---|
| Fluorination | NFSI, RT to 50°C, 4–6 h | 75–85 | Column chromatography | High regioselectivity at 5-position |
| Formylation | POCl3/DMF, 0–80°C, 2–4 h | 70–80 | Extraction + chromatography | Sensitive to moisture |
| Carboxylation | CO2, catalyst (e.g., Pd-based), 80–120°C, 6–12 h | 60–75 | Recrystallization | Catalyst and pressure critical |
| Carbohydrazide formation | Hydrazine hydrate, ethanol, reflux 4–8 h | 80–90 | Recrystallization | Excess hydrazine improves conversion |
Analytical and Characterization Notes
- Spectroscopic Confirmation :
- NMR: Aldehyde proton at δ ~10 ppm; carbohydrazide NH protons appear as broad signals.
- IR: Strong C=O stretch at 1680–1720 cm⁻¹; NH stretch bands for carbohydrazide.
- Mass Spectrometry: Molecular ion peak consistent with C9H6FN3OS (for carbohydrazide).
- Purity Assessment : HPLC and TLC monitoring during synthesis; column chromatography for isolation.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various hydrazine derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The chemical structure of 5-Fluoro-1-benzothiophene-2-carbohydrazide features a benzothiophene core with a fluorine atom at the 5-position and a carbohydrazide functional group. It is synthesized through the reaction of 5-fluoro-1-benzothiophene-2-carboxylic acid with hydrazine hydrate under reflux conditions in solvents such as ethanol or methanol. The resulting product is isolated via filtration and recrystallization, yielding a compound suitable for further research applications.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that fluorinated heterocycles can induce significant cytotoxicity against various cancer cell lines, including colorectal (HCT-116) and breast cancer (MCF-7) cells. The mechanism of action often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-F-BTH | HCT-116 | TBD | Microtubule disruption |
| Compound 12 | HCT-116 | Low nanomolar | G2/M phase arrest, ROS production |
| Compound 20f | MCF-7 | 42.4 | Apoptosis via cyclin B1 regulation |
Antimicrobial Activity
In addition to its anticancer potential, this compound has demonstrated antimicrobial activity. Its structural features enhance interaction with biological targets, making it effective against various bacterial strains. Fluorinated compounds are known for their ability to penetrate bacterial membranes, disrupting cellular processes.
Table 2: Antimicrobial Activity
| Pathogen | MIC (µg/mL) |
|---|---|
| Shigella flexneri | 1250 |
| Yersinia enterocolitica | 1250 |
| Staphylococcus aureus (MRSA) | 2500 |
| Escherichia coli | 2500 |
| Salmonella enteritidis | 2500 |
Industrial Applications
Beyond its biological applications, this compound is also relevant in materials science. It serves as an intermediate in the synthesis of more complex organic molecules and is explored for use in developing advanced materials such as polymers and coatings due to its stability and reactivity.
Case Studies
Several studies have highlighted the potential of this compound:
- Cytotoxicity Studies : In vitro testing has revealed cytotoxic effects against various cancer cell lines, with ongoing studies determining precise IC50 values.
- Molecular Docking Studies : Simulations suggest effective binding to proteins involved in cancer progression, supporting its role as a therapeutic agent.
- Comparative Studies : Compared to similar compounds like 5-Fluoro-1-benzothiophene-2-carboxylic acid, this derivative demonstrates unique reactivity and biological activity profiles that enhance its utility in drug design .
Mechanism of Action
The exact mechanism of action of 5-Fluoro-1-benzothiophene-2-carbohydrazide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance its binding affinity and selectivity towards specific targets, thereby influencing its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 5-Fluoro-1-benzothiophene-2-carbohydrazide and related compounds:
Key Comparative Insights:
Substituent Effects: The trifluoromethyl (-CF₃) group in the analog from increases molecular weight by ~37 g/mol compared to the fluoro-substituted compound. Bromine in the benzyl-substituted derivative () introduces steric bulk and polarizability, altering reactivity in cross-coupling reactions.
Core Heterocycle Differences :
- Replacement of the benzothiophene core with a benzimidazole () or oxaborole () modifies aromaticity and electronic distribution. For example, the oxaborole ring in enables boron-mediated interactions with biological targets, a feature absent in benzothiophenes.
Functional Group Variations :
- The carbohydrazide (-CONHNH₂) group in the target compound and its trifluoromethyl analog () offers nucleophilic hydrazine termini for condensation reactions, unlike the carboxylic acid (-COOH) in or boronic acid in .
Synthetic Accessibility :
- The precursor 5-Fluoro-1-benzothiophene-2-carboxylic acid () is commercially available in high purity, facilitating scalable synthesis of derivatives like carbohydrazides.
Notes
- Synthesis Considerations: The trifluoromethyl analog () requires specialized fluorination techniques, whereas the target compound may be synthesized via straightforward hydrazinolysis of the carboxylic acid precursor ().
Biological Activity
5-Fluoro-1-benzothiophene-2-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is synthesized through the reaction of 5-fluoro-1-benzothiophene-2-carboxylic acid with hydrazine hydrate under reflux conditions in solvents such as ethanol or methanol. The resulting product is then isolated via filtration and recrystallization.
The biological activity of this compound is believed to be influenced by its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances its binding affinity, potentially leading to increased selectivity towards specific targets. The compound may exhibit mechanisms similar to those observed in other fluorinated heterocycles, which have shown promising anticancer and antimicrobial properties .
Anticancer Activity
Research indicates that this compound may serve as a lead compound for the development of new anticancer drugs. Studies have demonstrated that fluorinated heterocycles can exhibit significant cytotoxicity against various cancer cell lines, including colorectal cancer (HCT-116) and breast cancer (MCF-7) cells. For example, compounds with similar structures have been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting tubulin and disrupting microtubule dynamics .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-F-BTH | HCT-116 | TBD | Microtubule disruption |
| Compound 12 | HCT-116 | Low nanomolar | G2/M phase arrest, ROS production |
| Compound 20f | MCF-7 | 42.4 | Apoptosis via cyclin B1 regulation |
Antimicrobial Activity
In addition to anticancer properties, this compound has potential antimicrobial activity. The structural features that enhance its interaction with biological targets may also contribute to its effectiveness against bacterial strains. Fluorinated compounds are known for their ability to penetrate bacterial membranes and disrupt cellular processes, making them candidates for antibiotic development .
Case Studies
- Cytotoxicity Studies : In vitro testing has revealed that this compound exhibits cytotoxic effects against various cancer cell lines, with ongoing studies aimed at determining its precise IC50 values and mechanisms of action.
- Molecular Docking Studies : Molecular docking simulations suggest that this compound can effectively bind to key proteins involved in cancer progression, supporting its role as a potential therapeutic agent .
- Comparative Studies : When compared to similar compounds like 5-Fluoro-1-benzothiophene-2-carboxylic acid and others, the carbohydrazide derivative demonstrates unique reactivity and biological activity profiles, highlighting its potential utility in drug design.
Q & A
Q. What are the key structural features of 5-Fluoro-1-benzothiophene-2-carbohydrazide, and how are they confirmed experimentally?
- Methodological Answer : The compound's structure includes a benzothiophene core substituted with a fluorine atom at position 5 and a carbohydrazide group at position 2. Confirmatory techniques include:
- X-ray crystallography : Refinement using SHELXL and visualization via ORTEP-3 to resolve bond lengths, angles, and fluorine placement.
- Multinuclear NMR : ¹H NMR (proton environment), ¹³C NMR (carbon framework), and ¹⁹F NMR (fluorine electronic effects) validate substituent positions and purity .
Comparative analysis with structurally similar compounds (e.g., 5-Fluoro-1,3-dihydro-2,1-benzothiazole derivatives) can resolve ambiguities .
Q. What synthetic routes are reported for this compound?
- Methodological Answer :
- Step 1 : Synthesize the benzothiophene-2-carboxylic acid precursor via Friedel-Crafts acylation or thiophene ring closure.
- Step 2 : Convert the carboxylic acid to the hydrazide by reacting with hydrazine hydrate under reflux in ethanol. Fluorination at position 5 can be achieved via electrophilic substitution using Selectfluor® or via directed ortho-metallation .
- Step 3 : Purify via recrystallization (ethanol/water) and validate using HPLC-MS to ensure >95% purity.
Advanced Research Questions
Q. How do electronic effects of the fluorine substituent influence the reactivity of the carbohydrazide group?
- Methodological Answer :
- Computational Analysis : Use density functional theory (DFT) to map electron density distribution and assess resonance/inductive effects. Compare frontier molecular orbitals (HOMO/LUMO) with non-fluorinated analogs .
- Experimental Probes :
- IR spectroscopy to detect shifts in N-H and C=O stretching frequencies (fluorine’s electron-withdrawing effect reduces electron density on the hydrazide).
- Reactivity studies: Monitor nucleophilic acyl substitution rates under varying pH to quantify fluorine’s impact on reaction kinetics .
Q. How can crystallographic data contradictions (e.g., fluorine disorder) be resolved during structure refinement?
- Methodological Answer :
- High-Resolution Data : Collect data at low temperature (100 K) to minimize thermal motion artifacts.
- Refinement Strategies : In SHELXL , apply:
- ISOR constraints to restrain anisotropic displacement parameters.
- PART instructions to model disordered fluorine atoms across multiple sites.
- Validation Tools : Use Rint and GooF metrics to assess model reliability. Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions .
Q. What challenges arise in characterizing hydrogen bonding networks involving the carbohydrazide moiety?
- Methodological Answer :
- X-ray Diffraction : Resolve short hydrogen bonds (N-H···O/N) using high-resolution data. For weak interactions, employ neutron diffraction (if accessible).
- Hirshfeld Surface Analysis : Quantify interaction percentages (e.g., O···H vs. N···H contacts) and compare with databases (e.g., Cambridge Structural Database) .
- Dynamic Effects : Use variable-temperature NMR to study hydrogen bond lability in solution.
Key Methodological Tools
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
